molecular formula C8H6Cl2N2O3 B181759 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 196935-03-2

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No. B181759
M. Wt: 249.05 g/mol
InChI Key: ZIPYLYIONLWUPU-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide, also known as CCNPA, is an organic compound that is widely used in scientific research. It is primarily used as a reagent in organic synthesis and has a wide range of applications in laboratories. CCNPA has a unique chemical structure and properties that make it an ideal choice for a variety of reactions and experiments.

Scientific Research Applications

Summary of the Application

“2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has been shown to have antibacterial activity against Klebsiella pneumoniae . This pathogen is known to cause a wide range of community and nosocomial infections .

Methods of Application or Experimental Procedures

The antibacterial activity of this molecule was evaluated in vitro . The study aimed to investigate whether the presence of the chloro atom improves this effect .

Results or Outcomes

The substance has shown good potential against K. pneumoniae and the chloro atom is responsible for improving this activity . The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests .

Application 2: Combination with Antibacterial Drugs

Summary of the Application

Research has been conducted to analyze the effects of the association of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with various antibacterial drugs against K. pneumoniae strains .

Methods of Application or Experimental Procedures

The substance was combined with ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem . The aim was to see if the combination could optimize the effects of antibacterial drugs .

Results or Outcomes

The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem . These combinations reduced the concentrations necessary to cause bacterial death .

properties

IUPAC Name

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPYLYIONLWUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366186
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

CAS RN

196935-03-2
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method described in Referential Example 502 was performed by use of 4-chloro-3-nitroaniline and chloroacetyl chloride, whereby the title compound was obtained.
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